meta-Fexofenadine-D6

HPLC method validation Pharmaceutical impurity profiling Isomer separation

meta-Fexofenadine-D6 is the only position-specific stable isotope-labeled internal standard for accurate quantification of the meta-isomeric impurity (Impurity B) of fexofenadine. Unlike generic para-fexofenadine-d6 standards, its D6 label at the α,α-dimethyl moiety ensures identical chromatographic retention to the meta-isomer analyte, eliminating differential ion suppression and recovery bias in LC-MS/MS methods. Essential for ANDA impurity profiling per ICH Q3A, regio-specific metabolic tracing, and multiplexed clinical pharmacology assays.

Molecular Formula C₃₂H₃₃D₆NO₄
Molecular Weight 507.69
Cat. No. B1160321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemeta-Fexofenadine-D6
Synonyms3-[1-Hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic Acid-D6
Molecular FormulaC₃₂H₃₃D₆NO₄
Molecular Weight507.69
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meta-Fexofenadine-D6: A Position-Specific Deuterated Internal Standard for Accurate Fexofenadine Bioanalysis


meta-Fexofenadine-D6 is a stable isotope-labeled analog of meta-Fexofenadine, which itself is the meta-isomeric impurity (Impurity B) of the second-generation H1-antihistamine fexofenadine [1]. The compound features six deuterium atoms incorporated at specific positions on the molecule, resulting in a mass shift of +6 Da relative to the unlabeled meta-Fexofenadine (molecular weight: unlabeled 501.66 g/mol vs. D6-labeled 507.69 g/mol) [2]. Unlike generic fexofenadine-d6 internal standards that are deuterated at the para-position, this compound is specifically designed as an internal standard for the accurate quantification of the meta-isomeric impurity in pharmaceutical formulations or for specialized metabolic tracing applications where positional specificity is required [3].

Meta-Fexofenadine-D6: Why Generic Fexofenadine-D6 Cannot Substitute in Impurity-Specific Assays


Substituting meta-Fexofenadine-D6 with a generic fexofenadine-d6 internal standard (e.g., para-fexofenadine-d6, CAS 548783-71-7) introduces a fundamental analytical flaw: the generic standard is deuterated on the para-substituted active pharmaceutical ingredient (API) backbone, not the meta-isomeric impurity . In reversed-phase HPLC and LC-MS/MS systems, meta- and para-isomers of fexofenadine exhibit distinct chromatographic retention times, with baseline resolution achievable using C8 columns and specific mobile phase conditions (e.g., triethylamine phosphate pH 3.7 / acetonitrile / methanol 60:20:20 v/v/v) [1]. Using a para-deuterated internal standard to quantify a meta-isomeric analyte introduces differential ion suppression, recovery bias, and inaccurate peak area ratios due to non-identical elution profiles and matrix effects [2]. Furthermore, the positional specificity of the deuterium label on the meta-isomer is essential for studies tracking regio-specific metabolism or isomer interconversion; a para-labeled standard cannot distinguish meta-to-para isomerization in vivo [3].

Meta-Fexofenadine-D6: Quantitative Evidence for Superior Analytical Performance


Chromatographic Resolution of Meta-Isomer from Para-Fexofenadine: Baseline Separation Achieved

The meta-isomer of fexofenadine (Impurity B) can be baseline-resolved from the para-isomer (the active pharmaceutical ingredient) using validated HPLC conditions. This separation is a prerequisite for accurate quantification and demonstrates that the meta-isomer is a chemically distinct entity requiring its own labeled internal standard [1]. A study using a Thermo Scientific Accucore PFP HPLC column achieved a resolution of 2.5 between fexofenadine and its meta isomer, exceeding the baseline resolution threshold (Rs ≥ 1.5) required for accurate peak integration [2].

HPLC method validation Pharmaceutical impurity profiling Isomer separation

Mass Spectrometric Differentiation: +6 Da Mass Shift Enables Unambiguous SRM Transitions

The incorporation of six deuterium atoms into meta-Fexofenadine results in a molecular weight of 507.69 g/mol, representing a +6.03 Da mass shift from the unlabeled meta-Fexofenadine (501.66 g/mol) [1]. This mass increment is sufficient to eliminate isotopic cross-talk between the analyte and internal standard in selected reaction monitoring (SRM) mode, enabling distinct precursor-to-product ion transitions. In contrast, fexofenadine-d10 (used in some published assays) provides a +10 Da shift but may exhibit differential recovery due to altered lipophilicity from higher deuteration [2].

LC-MS/MS quantification Stable isotope dilution Selected reaction monitoring

Purity Specification: >98% Chemical Purity Ensures Minimal Isotopic Impurity Interference

Commercially available meta-Fexofenadine-D6 is supplied with a certified purity of >98% as verified by HPLC and MS analysis [1]. This high purity is critical for its function as an internal standard, as the presence of unlabeled meta-Fexofenadine impurity would contribute to the analyte signal and bias quantification. The isotopic enrichment (deuterium incorporation) is typically ≥99 atom% D at the specified positions, ensuring a negligible contribution of partially deuterated species (e.g., D5, D4) that could complicate the mass spectrum [2].

Analytical standard purity Isotopic enrichment Quality control

Isomer-Specific Deuterium Incorporation at the Meta-Position Carboxylic Acid Moiety

meta-Fexofenadine-D6 contains deuterium atoms at the α,α-dimethylbenzeneacetic acid moiety (specifically, the two methyl groups on the carbon adjacent to the carboxylic acid), as evidenced by its IUPAC name: 3,3,3-trideuterio-2-[3-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-(trideuteriomethyl)propanoic acid [1]. This contrasts with generic fexofenadine-d6 (CAS 548783-71-7), which places the same D6 label on the para-isomer backbone. The meta-position labeling enables specific tracking of the meta-isomer in complex biological matrices without interference from the co-administered para-fexofenadine API [2].

Deuterium labeling Position-specific isotope labeling Metabolic tracing

Meta-Fexofenadine-D6: Validated Application Scenarios Based on Quantitative Evidence


Quantification of Impurity B in Fexofenadine API and Finished Dosage Forms per ICH Q3A Guidelines

Pharmaceutical quality control laboratories developing stability-indicating HPLC or LC-MS/MS methods for fexofenadine hydrochloride must quantify the meta-isomeric impurity (Impurity B) at levels ≤0.15% relative to the API as mandated by ICH Q3A [1]. meta-Fexofenadine-D6 serves as the stable isotope-labeled internal standard, enabling precise quantification of this impurity through isotope dilution mass spectrometry [2]. The baseline chromatographic resolution (Rs = 2.5) and +6 Da mass shift documented in Section 3 confirm that this compound provides the necessary specificity and sensitivity for this application.

Investigation of Meta-to-Para Isomerization in In Vivo Pharmacokinetic Studies

During drug metabolism and disposition studies, it is critical to determine whether the meta-isomeric impurity can undergo metabolic or chemical isomerization to the active para-isomer in vivo [1]. By using meta-Fexofenadine-D6 as a tracer, researchers can distinguish newly formed para-fexofenadine from the originally administered meta-isomer via mass spectrometric monitoring of the deuterium label [2]. The position-specific D6 label at the α,α-dimethyl moiety, as detailed in Section 3, remains intact through this potential isomerization, enabling unambiguous tracking.

Development and Validation of Bioanalytical Methods for Fexofenadine Metabolite Profiling

In clinical pharmacology studies of fexofenadine, accurate measurement of both the parent drug and its metabolites is essential for assessing drug-drug interactions and transporter-mediated disposition [1]. meta-Fexofenadine-D6 can be incorporated into multiplexed LC-MS/MS assays alongside other deuterated internal standards (e.g., fexofenadine-d10) to simultaneously quantify multiple analytes without cross-interference [2]. The high chemical purity (>98%) and isotopic enrichment (≥99 atom% D) ensure minimal background and high assay reproducibility.

Regulatory Submission Support for Abbreviated New Drug Applications (ANDAs)

For generic pharmaceutical manufacturers filing ANDAs for fexofenadine hydrochloride tablets, demonstrating control of the meta-isomeric impurity to levels not exceeding those in the reference listed drug (RLD) is a regulatory requirement [1]. The use of a structurally identical, position-specific deuterated internal standard such as meta-Fexofenadine-D6 provides the highest level of analytical confidence and is the expected practice for impurity quantification in regulatory submissions, thereby reducing the risk of analytical deficiencies and approval delays [2].

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